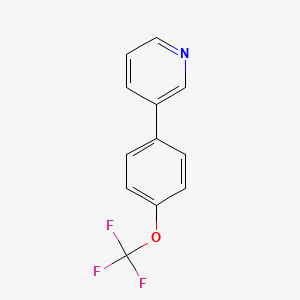










|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1.Br[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=1.C(=O)([O-])[O-].[Na+].[Na+].O>COCCOC>[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)=[CH:6][CH:5]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(OC1=CC=C(C=C1)B(O)O)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
Pd(dppb)Cl2
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 85° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with ethyl acetate (3×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with hexane/ether (60:40)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OC1=CC=C(C=C1)C=1C=NC=CC1)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.26 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |